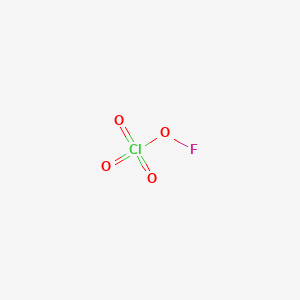

Fluorine perchlorate

Description

Properties

CAS No. |

10049-03-3 |

|---|---|

Molecular Formula |

ClFO4 |

Molecular Weight |

118.45 g/mol |

IUPAC Name |

perchloryl hypofluorite |

InChI |

InChI=1S/ClFO4/c2-6-1(3,4)5 |

InChI Key |

DRFVFUCINMEBEQ-UHFFFAOYSA-N |

Canonical SMILES |

O=Cl(=O)(=O)OF |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Early Synthesis Methods of Fluorine Perchlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal methods for the synthesis of fluorine perchlorate (B79767) (FClO₄), a highly reactive and unstable compound. The document details the foundational experimental protocols, presents quantitative data in a structured format, and includes visual representations of the synthetic workflows.

Introduction

Fluorine perchlorate (FClO₄), also known as perchloryl hypofluorite, is an extremely unstable gas with powerful oxidizing properties.[1] Its hazardous nature necessitates careful handling and specialized synthetic procedures.[1] The earliest successful syntheses of this compound were significant achievements in fluorine chemistry and laid the groundwork for handling such energetic materials. This guide focuses on three prominent early methods for its preparation.

Synthesis from Elemental Fluorine and Perchloric Acid

One of the earliest and most direct methods for the preparation of this compound involves the reaction of elemental fluorine with aqueous perchloric acid.[1][2] This method was detailed by Rohrback and Cady in 1947.[2][3]

Experimental Protocol

The synthesis is conducted in a specialized apparatus designed to handle highly reactive fluorine gas and the explosive product.

Apparatus:

-

A fluorine gas inlet tube.

-

A reaction vessel (e.g., a glass flask) containing the perchloric acid solution, cooled in a low-temperature bath.

-

A series of cold traps to condense and purify the product.

Procedure:

-

A 70-72% aqueous solution of perchloric acid (HClO₄) is placed in the reaction vessel.

-

The vessel is cooled to a temperature between -20°C and -45°C.

-

A stream of fluorine gas, diluted with an inert gas like nitrogen, is bubbled through the perchloric acid solution.

-

The gaseous products, including this compound, unreacted fluorine, and other byproducts, are passed through a trap cooled to -78°C to condense out less volatile impurities.

-

The this compound is then collected in a trap cooled with liquid nitrogen (-196°C).

-

Purification is achieved by fractional distillation of the condensed products.

Reaction

The overall chemical equation for this synthesis is:

F₂ + HClO₄ → FClO₄ + HF[1]

Quantitative Data

| Parameter | Value |

| Perchloric Acid Concentration | 70-72% |

| Reaction Temperature | -20°C to -45°C |

| Product Boiling Point | -16°C[1] |

| Product Melting Point | -167.3°C[1] |

Experimental Workflow

Caption: Workflow for FClO₄ synthesis from fluorine and perchloric acid.

Synthesis from Elemental Fluorine and Alkali Metal Perchlorates

An alternative early method involves the reaction of elemental fluorine with an aqueous solution of an alkali metal perchlorate, such as sodium perchlorate.[3] This process is detailed in a patent by Vytautas Grakauskas.[3]

Experimental Protocol

This method utilizes a liquid moderator to control the highly exothermic reaction.

Apparatus:

-

A reaction vessel equipped with a gas inlet, a stirrer, and a cooling system.

-

A system for recovering the gaseous product.

Procedure:

-

An aqueous solution of an alkali metal perchlorate (e.g., sodium perchlorate) is prepared.

-

A substantially inert moderator (e.g., water, lower alkanols) is added to the solution. The weight ratio of moderator to the perchlorate salt is typically in the range of 0.5 to 200.[3]

-

The reaction vessel is cooled.

-

Elemental fluorine gas is introduced into the reaction mixture while stirring.

-

The this compound product is recovered from the gas stream.

Reaction

The reaction can be represented as:

F₂ + MClO₄(aq) → FClO₄ + MF(aq) (where M is an alkali metal)

Quantitative Data

| Parameter | Value/Range |

| Reactant | Aqueous Alkali Metal Perchlorate[3] |

| Moderator | Water, Lower Alkanols[3] |

| Moderator to Salt Weight Ratio | 0.5 to 200[3] |

Logical Relationship Diagram

Caption: Key components for FClO₄ synthesis from alkali metal perchlorates.

Synthesis by Thermal Decomposition of Tetrafluoroammonium (B1232272) Perchlorate

A method reported to yield very pure this compound involves the thermal decomposition of tetrafluoroammonium perchlorate (NF₄ClO₄).[1] This solid-phase decomposition avoids the use of highly corrosive and difficult-to-handle reagents like elemental fluorine in the final step.

Experimental Protocol

This procedure requires the prior synthesis of tetrafluoroammonium perchlorate. The decomposition is then carried out under controlled heating.

Apparatus:

-

A reaction tube or flask capable of being heated.

-

A vacuum line for removing and collecting the gaseous products.

-

Cold traps for product condensation.

Procedure:

-

A sample of tetrafluoroammonium perchlorate is placed in the reaction tube.

-

The system is evacuated.

-

The sample is gently heated to induce thermal decomposition.

-

The gaseous products, primarily this compound and nitrogen trifluoride, are passed through a series of cold traps to separate them based on their boiling points.

-

The this compound is collected in a trap at a suitable low temperature.

Reaction

The decomposition reaction is as follows:

NF₄ClO₄(s) → NF₃(g) + FClO₄(g)[1]

Quantitative Data

| Parameter | Value |

| Precursor | Tetrafluoroammonium Perchlorate (NF₄ClO₄) |

| Product Purity | Reported to be very high[1] |

Decomposition and Separation Pathway

References

The Dawn of Perchloryl Fluoride: A Technical Guide to its Discovery and Initial Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perchloryl fluoride (B91410) (FClO4), a compound of significant interest in organic synthesis and as a powerful oxidizing agent, was first successfully synthesized and characterized in the mid-20th century. This technical guide provides an in-depth exploration of the seminal methods for the discovery and initial preparation of FClO4. It is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the foundational chemistry of this important reagent. This document details the key experimental protocols, presents quantitative data in a structured format, and visualizes the underlying chemical pathways and workflows.

Discovery and Early Synthesis

Perchloryl fluoride was first synthesized in 1951 by H. Bode and E. Klesper through the reaction of elemental fluorine with potassium perchlorate (B79767).[1] This discovery was followed by the establishment of its molecular structure three years later.[1] Shortly after its initial synthesis, an alternative and scalable method was developed in 1952 by A. Engelbrecht and H. Atzwanger, which involved the electrolysis of a sodium perchlorate solution in anhydrous hydrogen fluoride.[1][2] This electrochemical approach proved suitable for larger-scale production.[1] A third key early method, recommended for laboratory-scale generation, involves the reaction of potassium perchlorate with fluorosulfonic acid.[1]

Core Physical and Chemical Properties

The initial characterization of perchloryl fluoride established it as a colorless gas with a sweet odor. It is a powerful oxidizing and fluorinating agent.[3] Despite its reactivity, it is kinetically stable, decomposing only at temperatures around 400 °C.[3] The key physical properties of FClO4 are summarized in the table below.

| Property | Value |

| Molar Mass | 102.45 g/mol |

| Boiling Point | -46.7 °C |

| Melting Point | -147.8 °C |

| Density | 1.434 g/cm³ (liquid at 20 °C) |

| Vapor Pressure | 10.5 atm (at 20 °C) |

| Standard Enthalpy of Formation (ΔfH⦵298) | -21.42 kJ/mol |

Experimental Protocols for Initial Preparation Methods

This section provides detailed methodologies for the three key initial synthesis routes of perchloryl fluoride.

Method 1: Reaction of an Inorganic Perchlorate with Fluosulfonic Acid

This method is considered a convenient route for laboratory-scale synthesis. The following protocol is based on the detailed procedures described in U.S. Patent 2,982,617.[4]

Reaction Equation:

KClO₄ + HSO₃F → KHSO₄ + FClO₃[3]

Experimental Procedure:

-

Reactant Preparation: In a suitable acid-resistant reactor, mix an inorganic perchlorate (e.g., potassium perchlorate, sodium perchlorate, or lithium perchlorate) with an excess of fluosulfonic acid.[4] A molar ratio of at least six moles of fluosulfonic acid to one mole of the perchlorate is recommended, with a ratio of approximately 12:1 being preferable for optimal yield and safety.[4]

-

Reaction Conditions: The mixture is agitated and gradually heated to a temperature between 40 °C and 90 °C.[4] The rate of FClO4 formation is dependent on the temperature, with yields of 60-70% being achievable in approximately 4 hours at 85 °C.[4]

-

Product Isolation and Purification: As perchloryl fluoride gas evolves, it is passed through a cold-water-cooled reflux condenser to remove any entrained fluosulfonic acid.[4] The gas stream is then passed through an aqueous scrubbing solution containing up to 25% sodium hydroxide (B78521) and up to 25% sodium thiosulfate (B1220275) to remove reactive byproducts.[4] The purified FClO4 gas can be collected and, if desired, liquefied by compression or refrigeration.[4]

Quantitative Data from Fluosulfonic Acid Method:

| Perchlorate Salt | Molar Ratio (HSO₃F:Perchlorate) | Temperature Range (°C) | Yield (%) |

| Potassium Perchlorate | ~12:1 | 40 - 90 | 57.8 |

| Lithium Perchlorate | 13.85:1 | 83 - 145 | 48.6 |

| Sodium Perchlorate | 13.85:1 | 50 - 125 | 45.6 |

| Sodium Perchlorate | 2.08:1 | 70 - 135 | 8.97 |

Data sourced from U.S. Patent 2,982,617.[4]

Method 2: Electrolysis of Sodium Perchlorate in Anhydrous Hydrogen Fluoride

Overall Reaction:

NaClO₄ + HF --(electrolysis)--> FClO₃ + NaOH (overall stoichiometry)

General Experimental Setup:

-

Electrolyte Preparation: A saturated solution of sodium perchlorate in anhydrous hydrogen fluoride serves as the electrolyte.[2]

-

Electrolytic Cell: A specialized electrochemical cell resistant to the highly corrosive anhydrous HF is required. While specific materials from the original setup are not detailed here, modern practices for handling anhydrous HF in electrochemical systems would utilize materials such as Monel or Teflon for the cell body and platinum or nickel for the electrodes.

-

Electrolysis: A direct current is passed through the electrolyte. Perchloryl fluoride gas is generated at the anode.

-

Product Collection: The evolved FClO4 gas is collected from the anode compartment, likely passing through a cooling trap to condense any vaporized HF before collection.

Method 3: Direct Fluorination of Potassium Perchlorate

This is the original method for the discovery of perchloryl fluoride.[1] The experimental details from Bode and Klesper's 1951 publication in Zeitschrift für anorganische und allgemeine Chemie are not widely accessible. The reaction, however, involves the direct action of elemental fluorine on a perchlorate salt.

Reaction Equation:

KClO₄ + F₂ → KF + FClO₃ + ½O₂ (possible stoichiometry)

General Considerations for the Experimental Protocol:

-

Apparatus: The reaction would necessitate a corrosion-resistant apparatus, likely constructed from nickel or Monel, to handle the highly reactive elemental fluorine.

-

Reaction Conditions: The reaction of a solid perchlorate with gaseous fluorine would likely require elevated temperatures to proceed at a reasonable rate.

-

Safety: Handling elemental fluorine requires extreme caution and specialized equipment due to its high reactivity and toxicity.

Reaction Mechanisms

The precise mechanisms of these initial syntheses are not extensively detailed in the readily available literature. However, plausible pathways can be proposed.

-

Fluosulfonic Acid Method: This reaction likely proceeds through the protonation of the perchlorate anion by the superacidic fluosulfonic acid, followed by nucleophilic attack of the fluoride ion from another molecule of HSO₃F, leading to the displacement of a sulfate (B86663) group.

-

Electrochemical Method: At the anode, the perchlorate anion (ClO₄⁻) likely undergoes oxidation to form a short-lived ClO₄ radical. This radical could then react with fluoride ions present in the electrolyte or with fluorine generated electrochemically to form FClO₄.

-

Direct Fluorination: This reaction is likely a complex heterogeneous gas-solid reaction. It may involve the initial attack of fluorine atoms or molecules on the perchlorate crystal lattice, leading to the displacement of an oxygen atom and the formation of a Cl-F bond.

Conclusion

The discovery and initial preparation of perchloryl fluoride in the early 1950s marked a significant advancement in fluorine chemistry. The three primary methods discussed—direct fluorination, electrochemical synthesis, and reaction with fluosulfonic acid—each contributed to the availability of this versatile reagent for further research and application. While the direct fluorination and electrochemical methods were pioneering, the use of fluosulfonic acid provides a more accessible laboratory-scale synthesis. This guide provides a foundational understanding of these initial preparations, offering valuable insights for contemporary researchers in the chemical and pharmaceutical sciences.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Perchloryl Fluoride - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Perchloryl fluoride - Wikipedia [en.wikipedia.org]

- 4. US2982617A - Preparation of perchloryl fluoride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties of Fluorine Perchlorate Gas

For Researchers, Scientists, and Drug Development Professionals

WARNING: Fluorine perchlorate (B79767) (FClO4) is an extremely unstable and dangerously explosive gas. This document is for informational purposes only and should not be used as a guide for the synthesis or handling of this substance without expert consultation and specialized equipment. Extreme caution is advised.

Introduction

Fluorine perchlorate (FClO4), also known as perchloryl hypofluorite, is a highly reactive and explosive inorganic gas. It is a powerful oxidizing agent due to the presence of chlorine in its highest oxidation state (+7) and a highly sensitive O-F single bond. Its extreme instability makes it a subject of academic interest for understanding bonding in highly energetic materials, though it has limited practical applications. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety considerations.

Physical and Spectroscopic Properties

This compound is a colorless gas with a pungent, acrid odor.[1] It is prone to spontaneous and violent decomposition. A summary of its key physical and spectroscopic properties is presented below.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | FClO4 |

| Molecular Weight | 118.45 g/mol |

| Melting Point | -167.3 °C |

| Boiling Point | -15.9 °C (at 755 torr) |

| Standard Enthalpy of Formation (ΔfH⦵298) | +9 kcal/mol (+37.656 kJ/mol) |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Observation |

| Infrared (IR) Spectroscopy | Observed absorptions at 1298, 1049, 885, and 666 cm⁻¹. |

| ¹⁹F Nuclear Magnetic Resonance (NMR) | A single line with a chemical shift of -225.9 ppm (relative to CCl₃F). |

Source:[4]

Synthesis of this compound

The synthesis of this compound is extremely hazardous and should only be attempted by experienced researchers in specialized facilities. Two primary methods have been reported in the literature.

Fluorination of Perchloric Acid

One of the earliest reported methods involves the direct fluorination of aqueous perchloric acid.[1] Gaseous fluorine is passed over cold, 72% aqueous perchloric acid in a platinum apparatus.[1]

Reaction: F₂ + HClO₄ → FClO₄ + HF[2]

A variation of this method involves reacting elemental fluorine with an aqueous solution of an alkali metal perchlorate.[5]

References

- 1. This compound [drugfuture.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound (F(ClO4)) | ClFO4 | CID 13022374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. US3639102A - Method of preparing this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of Fluorine Perchlorate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorine perchlorate (B79767) (FClO₄), a highly energetic and unstable inorganic compound, presents a unique landscape for studying covalent perchlorates and O-F single bonds. This technical guide provides a comprehensive overview of the molecular structure, bonding, and synthesis of fluorine perchlorate. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this hazardous yet scientifically significant molecule. This document summarizes key quantitative data, details experimental and computational methodologies, and visualizes the molecular structure and a plausible decomposition pathway.

Introduction

This compound, also known as perchloryl hypofluorite, is an extremely reactive and explosive gas with the chemical formula FOClO₃.[1] Its inherent instability makes it a challenging subject of study, yet it offers valuable insights into the nature of chemical bonding between highly electronegative elements. The presence of a covalent O-F bond and a chlorine atom in its highest oxidation state (+7) contributes to its exceptional reactivity and makes it a powerful oxidizing agent.[1] This guide synthesizes available spectroscopic, computational, and procedural data to provide a detailed technical resource on this compound.

Molecular Structure and Bonding

The molecular structure of this compound is distinct from perchloric acid, as the highly electronegative fluorine atom is bonded to an oxygen atom, not directly to the central chlorine atom.[1] This arrangement leads to a molecule with a distorted tetrahedral geometry around the chlorine atom.

Molecular Geometry

Precise experimental determination of the molecular geometry of this compound has been challenging due to its instability. However, computational chemistry provides reliable insights into its structure. The key geometrical parameters are summarized in the table below.

| Parameter | Value (Calculated) |

| Bond Lengths (Å) | |

| Cl-O | 1.425 |

| Cl=O | 1.408 |

| O-F | 1.421 |

| **Bond Angles (°) ** | |

| O-Cl-O | 102.6 |

| O=Cl=O | 116.9 |

| F-O-Cl | 110.1 |

Table 1: Calculated Molecular Geometry of this compound.

Bonding Characteristics

The bonding in this compound is characterized by a mix of covalent interactions. The perchlorate group (ClO₄) features strong, polarized covalent bonds between the central chlorine atom and the four oxygen atoms. The O-F bond is a highly sensitive single bond, and its presence is a key factor in the compound's instability. The high electronegativity of both oxygen and fluorine leads to a unique electronic environment and reactivity.

Spectroscopic Data

Spectroscopic analysis provides valuable information about the vibrational and electronic properties of this compound.

Vibrational Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to the stretching and bending modes of its constituent bonds. These frequencies provide insight into bond strengths and molecular symmetry.

| Wavenumber (cm⁻¹) | Assignment |

| 1298 | Asymmetric ClO₃ stretch |

| 1049 | Symmetric ClO₃ stretch |

| 885 | O-F stretch |

| 666 | Cl-O stretch |

Table 2: Infrared Vibrational Frequencies of this compound.[2]

NMR Spectroscopy

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum shows a single line, indicating a single chemical environment for the fluorine atom.

| Parameter | Value |

| ¹⁹F Chemical Shift (ppm) | -225.9 (relative to CFCl₃) |

Table 3: ¹⁹F NMR Chemical Shift of this compound.[2]

Synthesis and Reactivity

Synthesis

This compound is synthesized under carefully controlled conditions due to its explosive nature. The primary method involves the reaction of fluorine gas with aqueous perchloric acid.

Reaction: F₂ + HClO₄ → FClO₄ + HF[1]

Another reported synthesis involves the thermal decomposition of tetrafluoroammonium (B1232272) perchlorate (NF₄ClO₄), which is noted to produce a very pure product.[1]

Reaction: NF₄ClO₄ → NF₃ + FClO₄[1]

Reactivity

This compound is a potent oxidizing agent. It reacts readily with iodide ions and can also react with unsaturated organic compounds like tetrafluoroethylene.[1] Its high reactivity and tendency to explode upon contact with reducing agents, organic compounds, or even rough surfaces necessitate extreme caution in its handling.[1][3]

Experimental Protocols

Synthesis of this compound (Rohrback and Cady Method)

Caution: This synthesis is extremely hazardous and should only be attempted by experienced chemists in a specialized laboratory equipped for handling explosive and highly reactive materials. Appropriate personal protective equipment, including blast shields, is mandatory.

Apparatus:

-

A fluorine-handling system constructed from materials resistant to fluorine, such as nickel or Monel.

-

A reaction vessel made of platinum or another fluorine-resistant material, equipped with a gas inlet and outlet.

-

A cooling bath to maintain the reaction temperature.

-

A trapping system to collect the product and unreacted starting materials.

Procedure:

-

A stream of fluorine gas, diluted with an inert gas such as nitrogen, is passed over cold 72% aqueous perchloric acid.[3]

-

The reaction is typically carried out at low temperatures to control the reaction rate and minimize the risk of explosion.

-

The gaseous products are passed through a series of cold traps to separate this compound from hydrogen fluoride (B91410) and unreacted fluorine.

-

The collected this compound is a colorless gas that should be handled with extreme care and stored at low temperatures.[3]

Visualizations

Molecular Structure of this compound

The following diagram illustrates the three-dimensional structure of the this compound molecule, highlighting the connectivity of the atoms.

Proposed Thermal Decomposition Pathway

Given its instability, this compound is prone to decomposition. While the exact mechanism is not fully elucidated, a plausible pathway involves the initial homolytic cleavage of the weak O-F bond, leading to a cascade of radical reactions.

Safety and Handling

This compound is an extremely dangerous and unpredictable explosive.[1] It is sensitive to shock, friction, and contact with a wide range of materials, including organic compounds, metals, and even dust.[3] Accidental synthesis is possible if precursors are mixed carelessly.[1] All work with this compound must be conducted in a specialized laboratory with appropriate safety measures, including remote handling capabilities and blast protection. It is also highly toxic and attacks the lungs even in trace amounts.[3]

Conclusion

This compound remains a compound of significant interest due to its unique bonding and extreme reactivity. This guide has consolidated the available structural, spectroscopic, and synthetic data to provide a detailed technical overview. While experimental data on its molecular geometry is lacking, computational methods have provided a reliable model of its structure. The information presented here serves as a valuable resource for researchers and professionals who require a deep understanding of this challenging but important molecule. Further experimental and theoretical studies are warranted to fully elucidate its properties and reaction mechanisms.

References

An In-depth Technical Guide to the Thermodynamic Properties of Fluorine Perchlorate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Fluorine perchlorate (B79767) (FClO₄) is an extremely unstable and dangerously explosive compound. Its handling requires specialized equipment and extreme caution. This document is for informational purposes only and does not constitute a guide for its synthesis or handling.

Introduction

Fluorine perchlorate, also known as perchloryl hypofluorite, is a highly reactive inorganic compound with the chemical formula FClO₄.[1] It is a colorless gas with a pungent, acrid odor.[2] The molecule is notable for its instability, as it can explode with minimal provocation, such as contact with rough surfaces, dust, or organic materials.[1][2] This extreme reactivity stems from the presence of both a covalent perchlorate group (with chlorine in its highest +7 oxidation state) and a highly sensitive O-F single bond.

A thorough understanding of the thermodynamic properties of this compound is crucial for theoretical chemistry and for ensuring safety in any context where its accidental synthesis is possible. These properties govern its stability, reactivity, and the energy released upon decomposition. This guide provides a summary of the available thermodynamic data, details the experimental protocols used for its characterization, and outlines the logical workflow for these determinations.

Physical and Chemical Properties

The basic physical and chemical characteristics of this compound are summarized below.

| Property | Value | Reference |

| Chemical Formula | FClO₄ (or FOClO₃) | [1][2] |

| Molecular Weight | 118.45 g/mol | [2][3] |

| Appearance | Colorless gas | [2] |

| Odor | Pungent, acrid | [2] |

| Melting Point | -167.3 °C (105.8 K) | [2][4] |

| Boiling Point | -15.9 °C at 755 mmHg (~-16 °C at 1 atm) | [1][2][4] |

Thermodynamic Data

The determination of thermodynamic properties for FClO₄ is challenging due to its instability. The available data, primarily for the standard enthalpy of formation, shows some variation across different sources. Other key properties like standard molar entropy (S°) and Gibbs free energy of formation (G°) have been determined through spectroscopic analysis.

| Thermodynamic Property | Value | Unit | Reference |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | +37.656 | kJ/mol | [4] |

| +37.6 ± 9 | kcal/mol | [5] | |

| +9 | kcal/mol | [1] | |

| Vibrational Spectra and Force Field | Data available from detailed spectroscopic studies | - | [6] |

Note: The discrepancies in the enthalpy of formation highlight the experimental difficulties in studying this compound.

Experimental Protocols

Accurate determination of thermodynamic data requires a pure sample and precise measurement techniques. The following sections detail the methodologies cited for the synthesis and characterization of this compound.

Synthesis of High-Purity this compound

While several synthesis routes exist, the thermal decomposition of tetrafluoroammonium (B1232272) perchlorate is reported to yield a very pure product, which is essential for accurate thermodynamic measurements as it can be manipulated and frozen without explosion.[1][7]

Reaction: NF₄ClO₄ → NF₃ + FClO₄[1][7]

Methodology:

-

Tetrafluoroammonium perchlorate (NF₄ClO₄) is placed in a reaction vessel suitable for thermal decomposition.

-

The vessel is heated, causing the salt to decompose.

-

The gaseous products, nitrogen trifluoride (NF₃) and this compound (FClO₄), are collected.

-

This compound is separated and purified from the byproducts, typically by fractional condensation at low temperatures.

Other reported synthesis methods include the reaction of fluorine gas with 72% aqueous perchloric acid or the action of chlorine pentafluoride on water.[1][2]

Determination of Enthalpy of Formation (ΔfH°) by Reaction Calorimetry

The standard enthalpy of formation for this compound has been determined using reaction calorimetry, specifically based on its heat of hydrolysis.[5]

Methodology:

-

A precisely weighed amount of pure this compound gas is introduced into a reaction calorimeter containing a large, known volume of water.

-

The gas hydrolyzes upon contact with the water.

-

The heat evolved during the hydrolysis reaction is meticulously measured by the calorimeter, tracking the temperature change of the system.

-

The measured heat of hydrolysis is then used in a thermochemical cycle (Hess's Law) with the known standard enthalpies of formation of the reaction products and reactants to calculate the standard enthalpy of formation of this compound.

Determination of Thermodynamic Properties by Vibrational Spectroscopy

Thermodynamic properties such as entropy (S°), heat capacity (Cₚ°), and Gibbs free energy (G°) are often calculated from spectroscopic data combined with statistical mechanics. A key study for this compound involved the analysis of its vibrational spectra.[6]

Methodology:

-

Spectra Acquisition: The infrared (IR) and Raman spectra of gaseous this compound are recorded.

-

Vibrational Analysis: The fundamental vibrational frequencies of the FClO₄ molecule are identified and assigned based on the spectral data.

-

Statistical Mechanics Calculation: The vibrational frequencies, along with molecular geometry and rotational constants (obtained from microwave spectroscopy or computational modeling), are used as inputs for standard statistical mechanics equations.

-

Property Calculation: These equations allow for the calculation of the vibrational and rotational contributions to the overall thermodynamic functions (entropy, heat capacity, etc.) at various temperatures.

Workflow for Thermodynamic Characterization

The logical flow for determining the thermodynamic properties of a highly reactive compound like this compound involves synthesis, purification, and parallel analysis using calorimetric and spectroscopic methods.

Caption: Experimental workflow for determining the thermodynamic properties of this compound.

Safety and Handling

This compound is an exceptionally dangerous and unpredictable compound.[1] It is a strong oxidant that can detonate explosively when exposed to small amounts of reducing agents, including common laboratory materials like grease, dust, and organic compounds.[2] Its synthesis and handling should only be attempted by highly experienced personnel in specialized facilities designed to mitigate explosion hazards. The gas is also highly toxic and attacks the lungs.[2]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [drugfuture.com]

- 3. This compound (F(ClO4)) | ClFO4 | CID 13022374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikidata [wikidata.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Perchlorate de fluor — Wikipédia [fr.wikipedia.org]

A Volatile History: An In-depth Technical Guide to Fluorine Perchlorate Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine perchlorate (B79767) (FClO₄), a compound as notorious for its extreme instability as it is for its potent oxidizing power, occupies a unique and hazardous niche in the history of inorganic chemistry. First synthesized in the mid-20th century, its research has been characterized by the pursuit of high-energy materials, punctuated by the constant threat of violent decomposition. This technical guide provides a comprehensive overview of the historical context of fluorine perchlorate research, detailing its discovery, synthesis, properties, and the critical safety considerations that have shaped its study. The information presented herein is intended for a technical audience and aims to provide a thorough understanding of this dangerous yet fascinating molecule.

Historical Context and Key Discoveries

The story of this compound is intrinsically linked to the broader development of fluorine chemistry and the Cold War era's intense interest in high-energy oxidizers for rocketry and explosives.

The first successful synthesis of this compound was reported in 1947 by Gilson H. Rohrback and George H. Cady.[1] Their pioneering work involved the direct reaction of elemental fluorine with a 72% aqueous solution of perchloric acid in a platinum apparatus.[2] This discovery was a significant milestone, demonstrating the feasibility of creating a compound with a highly reactive O-F bond, a structural feature that contributes to its profound instability.

Subsequent research explored alternative and potentially safer synthetic routes. One notable method involves the thermal decomposition of tetrafluoroammonium (B1232272) perchlorate (NF₄ClO₄).[3] Another reported synthesis involves the reaction of chlorine pentafluoride (ClF₅) with water.[3]

It is crucial to distinguish this compound (FClO₄) from the more stable, though still hazardous, perchloryl fluoride (B91410) (FClO₃). Perchloryl fluoride was first synthesized in 1951 by reacting fluorine with a perchlorate salt.[4] While both are oxyfluorides of chlorine, their structural and reactivity differences are substantial. This compound's O-F bond makes it a hypofluorite, rendering it far more reactive and prone to explosion than the more robust perchloryl fluoride.

The extreme danger associated with this compound has limited its practical applications and has led to a relatively sparse body of modern research. Historical investigations primarily focused on its potential as a high-performance oxidizer, a role it ultimately failed to fill due to its unpredictable and hazardous nature.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. The data highlights the compound's volatile nature and provides essential information for its characterization.

| Property | Value | Reference |

| Molecular Formula | FClO₄ | [2] |

| Molecular Weight | 118.45 g/mol | [2] |

| Appearance | Colorless gas | [2] |

| Odor | Pungent, acrid | [2] |

| Melting Point | -167.3 °C | [2][3] |

| Boiling Point | -15.9 °C (at 755 mmHg) | [2] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | 9 kcal/mol | [3] |

| ¹⁹F NMR Chemical Shift (vs. CFCl₃) | -225.9 ppm (in 50% Freon-11 solution) | [5] |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are scarce due to the compound's extreme hazards. The following descriptions are based on available literature and should be considered with the utmost caution. These syntheses should not be attempted without extensive experience in handling explosive and highly reactive materials, and within a facility designed for such work.

Synthesis by Reaction of Fluorine with Perchloric Acid (Rohrback and Cady, 1947)

This is the original method for the synthesis of this compound.

Reactants:

-

Elemental Fluorine (F₂)

-

72% Aqueous Perchloric Acid (HClO₄)

Apparatus:

-

A platinum reaction vessel is essential due to the highly corrosive nature of the reactants and products.

-

The apparatus must be designed to handle highly explosive gases and allow for remote operation.

Procedure (Conceptual Outline):

-

A stream of fluorine gas is passed over the surface of cold 72% aqueous perchloric acid within the platinum apparatus.

-

The reaction produces gaseous this compound and hydrogen fluoride (HF). F₂ + HClO₄ → FClO₄ + HF[3]

-

The product gas mixture is passed through a cold trap to condense the this compound.

-

Extreme care must be taken during the condensation and subsequent handling of the liquid this compound, as it is known to explode upon melting, distillation, or contact with rough surfaces.[2]

Synthesis by Thermal Decomposition of Tetrafluoroammonium Perchlorate

This method is reported to yield a purer product that may be less prone to spontaneous explosion upon freezing and manipulation.[3]

Reactant:

-

Tetrafluoroammonium Perchlorate (NF₄ClO₄)

Procedure (Conceptual Outline):

-

Tetrafluoroammonium perchlorate is heated under controlled conditions.

-

The thermal decomposition yields this compound and nitrogen trifluoride (NF₃). NF₄ClO₄ → NF₃ + FClO₄[3]

-

The gaseous products are collected and separated, likely through fractional condensation.

Visualizing the Science: Diagrams

Historical Timeline of this compound and Perchloryl Fluoride Research

Caption: A timeline of key discoveries in this compound and perchloryl fluoride research.

Synthesis Routes for this compound

Caption: Known synthesis routes for the formation of this compound.

Conceptual Experimental Workflow for this compound Synthesis

Caption: A conceptual workflow for the synthesis and analysis of this compound.

Hazards and Safety

The paramount consideration in any discussion of this compound is its extreme and unpredictable hazardousness. It is a powerful explosive that is sensitive to the slightest provocation.

Key Hazards:

-

Explosive Instability: this compound is reported to explode spontaneously on contact with rough surfaces, dust, grease, and rubber.[2] It can also detonate upon melting, distillation, or freezing.[2][6]

-

Sensitivity to Reducing Agents: Small amounts of organic compounds or other reducing agents can trigger explosive detonation.[3]

-

Toxicity: The compound is highly toxic and attacks the lungs even in trace amounts.[2]

-

Corrosivity: The reactants and byproducts, such as hydrogen fluoride, are highly corrosive.

Handling Precautions:

-

All work with this compound must be conducted in a specialized laboratory designed for handling explosive materials.

-

Remote handling capabilities are essential.

-

Personal protective equipment, including full-body protection and respiratory apparatus, is mandatory.

-

The quantity of material synthesized should be kept to an absolute minimum.

-

All equipment must be scrupulously clean and free of any organic or other incompatible materials.

-

Personnel must be extensively trained in handling explosive compounds.

Conclusion

The historical research into this compound serves as a stark reminder of the power and peril of chemical synthesis. While its extreme instability has precluded any widespread application, the study of this molecule has contributed to our understanding of chemical bonding and the limits of stability in high-energy materials. The methodologies developed for its synthesis, though fraught with danger, represent a significant chapter in the history of inorganic fluorine chemistry. For modern researchers, the legacy of this compound research underscores the absolute necessity of rigorous safety protocols and a profound respect for the inherent hazards of chemical exploration.

References

An In-depth Technical Guide to the Physical Characteristics of Pure Fluorine Perchlorate

For Researchers, Scientists, and Drug Development Professionals

WARNING: Fluorine perchlorate (B79767) (FClO₄) is an extremely unstable and dangerously explosive compound. Its synthesis and handling should only be attempted by highly trained professionals in specialized laboratories equipped to handle explosive and highly reactive materials.

This technical guide provides a comprehensive overview of the known physical characteristics of pure fluorine perchlorate (FClO₄), an exceptionally reactive and hazardous inorganic compound. Due to its inherent instability, much of the data on this compound dates from early, careful studies. This document collates available quantitative data, outlines experimental protocols from foundational research, and presents visual representations of experimental setups and logical workflows.

Core Physical and Chemical Properties

This compound is a colorless gas with a pungent, acrid odor.[1] It is a powerful oxidizing agent and is notable for the highly sensitive O-F single bond within its structure.[2]

Summary of Physical Characteristics

The following table summarizes the key quantitative physical properties of pure this compound.

| Property | Value | Notes |

| Molecular Formula | FClO₄[1] | Also represented as FOClO₃[1] |

| Molecular Weight | 118.45 g/mol [1][3] | |

| Appearance | Colorless gas[1] | |

| Odor | Pungent, acrid[1] | Attacks the lungs even in trace amounts.[1] |

| Melting Point | -167.3 °C[1] | Explodes on the slightest provocation, including on melting.[1] |

| Boiling Point | -15.9 °C at 755 mmHg (~ -16 °C at 1 atm)[1] | Explodes on distilling.[1] |

| Gas Density | 5.197 g/L | |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | +37.6 kJ/mol (9.0 kcal/mol)[2] |

Experimental Protocols

The synthesis and characterization of this compound are fraught with extreme danger due to its explosive nature. The protocols outlined below are based on historical literature and are presented for informational purposes only. Attempting these procedures without extensive expertise and appropriate safety infrastructure is strongly discouraged.

Synthesis of this compound via Fluorination of Perchloric Acid

This method was first described by Rohrback and Cady in 1947. The reaction proceeds as follows:

F₂ + HClO₄ → FClO₄ + HF[2]

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

-

Apparatus Setup: A glass reaction column is packed with glass chips. A dropping funnel is placed at the top to introduce the perchloric acid, and an inlet for fluorine gas is positioned to allow the gas to flow down through the packing material. The outlet of the column is connected to a cold trap maintained at approximately -80 °C.

-

Reaction: A 60-72% aqueous solution of perchloric acid is allowed to flow slowly down the packed column.[1] Undiluted fluorine gas is simultaneously passed through the column. The reaction is highly exothermic and produces a mixture of gases, including this compound, oxygen difluoride, and others.

-

Product Collection: The gaseous products are passed through the cold trap, where this compound and other less volatile components condense. Extreme caution is necessary during this step, as the condensation of liquid this compound is exceptionally hazardous.

Synthesis via Thermal Decomposition of Tetrafluoroammonium (B1232272) Perchlorate

A method reported to yield very pure this compound involves the thermal decomposition of tetrafluoroammonium perchlorate (NF₄ClO₄).[2] This method is considered to produce a product that can be manipulated and frozen with a reduced risk of explosion.[2]

NF₄ClO₄ → NF₃ + FClO₄[2]

Determination of Physical Properties

The physical properties of this compound were determined in the original 1947 study by Rohrback and Cady.

Experimental Setup for Physical Property Determination

References

oxidation state of chlorine in fluorine perchlorate

An In-depth Technical Guide to the Oxidation State of Chlorine in Fluorine Perchlorate (B79767)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the oxidation state of chlorine in the inorganic compound fluorine perchlorate. The determination of oxidation states is a fundamental concept in chemistry, crucial for understanding the reactivity, properties, and potential applications of a molecule. This is particularly true for highly reactive and unstable compounds like this compound, which demands careful handling and a thorough understanding of its electronic structure.

Introduction to this compound

This compound, with the chemical formula FClO₄, is an extremely unstable and explosive gas.[1] Its structural formula is more accurately represented as FOClO₃, indicating that a fluorine atom is bonded to an oxygen atom, which is in turn bonded to a central chlorine atom that is also bonded to three other oxygen atoms.[1][2] Understanding the oxidation state of the central chlorine atom is key to classifying its chemical behavior, particularly its powerful oxidizing properties.[1]

Experimental Protocols: Methodology for Assigning Oxidation States

The oxidation state of an atom in a molecule is a hypothetical charge that it would have if all bonds to atoms of different elements were 100% ionic. The following established rules are applied to determine the oxidation state of each element in a compound.[3][4]

Fundamental Rules:

-

Zero Sum Rule: The sum of the oxidation states of all atoms in a neutral compound is zero.[3][4]

-

Electronegativity Priority: In a bond between two different elements, the electrons are assigned to the more electronegative atom.[3]

-

Fluorine's Oxidation State: Fluorine is the most electronegative element and is always assigned an oxidation state of -1 in its compounds.[4][5][6]

-

Oxygen's Oxidation State: Oxygen is usually assigned an oxidation state of -2.[4][7] The primary exceptions are in peroxides (e.g., H₂O₂), where it is -1, and when bonded to fluorine (e.g., OF₂), where it can have a positive oxidation state.[4][6][8]

-

Calculation of Unknowns: The oxidation state of an element not covered by a specific rule can be calculated by ensuring that the sum of all oxidation states equals the overall charge of the molecule or ion.[3]

Determination of Chlorine's Oxidation State in this compound

The molecular structure of this compound (FOClO₃) is the critical factor in correctly assigning oxidation states. It consists of a central chlorine atom, which is single-bonded to an oxygen atom that is also bonded to a fluorine atom. The remaining three oxygen atoms are double-bonded to the central chlorine atom.

The step-by-step determination is as follows:

-

Fluorine (F): Based on Rule 3, the oxidation state of fluorine is -1 .[4][5]

-

Oxygen atoms bonded only to Chlorine (O): There are three such oxygen atoms. Oxygen is more electronegative than chlorine. Therefore, according to Rule 4, these three oxygen atoms are each assigned an oxidation state of -2 .[4][7]

-

Oxygen atom bonded to Fluorine and Chlorine (O-F): This oxygen atom is bonded to the more electronegative fluorine atom. In the F-O bond, the electron pair is assigned to fluorine. This gives the oxygen a temporary +1 state from this bond. The oxygen is also bonded to chlorine, and since oxygen is more electronegative than chlorine, it is assigned the electrons from that bond, giving it a temporary -1 state. The net oxidation state for this oxygen atom is (+1) + (-1) = 0 . This is a rare but known oxidation state for oxygen.[1]

-

Chlorine (Cl): Using the Zero Sum Rule (Rule 1), the oxidation state of chlorine can now be calculated. Let the oxidation state of chlorine be 'x'.

(Oxidation State of F) + (Oxidation State of O in F-O-Cl) + 3 * (Oxidation State of O in Cl=O) + (Oxidation State of Cl) = 0 (-1) + (0) + 3 * (-2) + x = 0 -1 + 0 - 6 + x = 0 -7 + x = 0 x = +7

Therefore, the is +7 . This high positive oxidation state is consistent with chlorine's position in other perchlorates and explains the compound's extreme oxidizing power.[1]

Data Presentation: Summary of Oxidation States

The oxidation states of the constituent elements in this compound are summarized in the table below for clarity and comparison.

| Element | Symbol | Quantity | Oxidation State per Atom | Total Contribution to Charge |

| Fluorine | F | 1 | -1 | -1 |

| Oxygen (in F-O-Cl) | O | 1 | 0 | 0 |

| Oxygen (in Cl=O) | O | 3 | -2 | -6 |

| Chlorine | Cl | 1 | +7 | +7 |

| Total | FClO₄ | - | - | 0 |

Visualization of Logical Workflow

The following diagram illustrates the logical process for determining the based on established chemical principles.

Caption: Logical workflow for the determination of chlorine's oxidation state.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [chemister.ru]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Rules for Assigning Oxidation Numbers to Elements | dummies [dummies.com]

- 5. Fluorine compounds - Wikipedia [en.wikipedia.org]

- 6. Rules for Assigning Oxidation Numbers [thoughtco.com]

- 7. Oxygen compounds - Wikipedia [en.wikipedia.org]

- 8. quora.com [quora.com]

Theoretical Insights into the F-O-Cl Bond of Fluorine Perchlorate (FClO4): A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a framework for the theoretical investigation of the fluorine perchlorate (B79767) (FClO4) molecule, with a specific focus on the electronic structure and bonding characteristics of the F-O-Cl linkage. Due to a notable scarcity of dedicated theoretical studies on FClO4 in publicly available literature, this document outlines the established computational methodologies and data presentation standards that are considered best practice for such an analysis. It also incorporates the limited experimental data available to provide a comprehensive, albeit preliminary, understanding.

Introduction: The Enigmatic Nature of Fluorine Perchlorate

This compound, with the chemical formula FClO4 and often represented as FOClO3 to emphasize its connectivity, is a highly reactive and unstable inorganic compound. Its molecular architecture is distinguished by a unique F-O-Cl bonding arrangement, where a highly electronegative fluorine atom is covalently bound to an oxygen atom, which in turn is linked to the central chlorine atom of a perchlorate group. This particular linkage is of considerable scientific interest as the high electronegativity of both fluorine and oxygen atoms is expected to induce significant bond polarity, leading to a weak, reactive bond. A thorough theoretical understanding of the F-O-Cl bond is paramount for elucidating the molecule's intrinsic instability, its reactivity profile, and for predicting the properties of related energetic materials.

Experimental Data: Vibrational Spectroscopy

Experimental investigations into the properties of FClO4 are challenging due to its inherent instability. However, early infrared spectroscopy studies have provided some insight into the vibrational modes of the molecule. The experimentally observed vibrational frequencies in the sodium chloride region are presented in Table 1.

Table 1: Experimental Infrared Absorption Frequencies for FClO4

| Observed Absorption (cm⁻¹) | Tentative Assignment |

| 1298 | ClO3 asymmetric stretch |

| 1049 | ClO3 symmetric stretch |

| 885 | O-F stretch |

| 666 | Cl-O stretch |

Data sourced from early spectroscopic studies. The assignments are tentative and would be more definitively confirmed through theoretical calculations.

Standard Computational Protocols for the Analysis of FClO4

A comprehensive theoretical study of the F-O-Cl bond in FClO4 would necessitate the use of sophisticated quantum chemical methods. The following protocols are recommended for researchers undertaking such an investigation.

Geometry Optimization

The first step in a theoretical analysis is to determine the equilibrium geometry of the molecule.

-

Methodology: High-level ab initio methods, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), are recommended for achieving high accuracy in the calculated geometric parameters. Density Functional Theory (DFT) with a range of functionals (e.g., B3LYP, M06-2X, ωB97X-D) should also be employed to assess the cost-to-accuracy ratio.

-

Basis Set: A flexible basis set that can accurately describe the electron distribution around the highly electronegative atoms is crucial. The use of Dunning's correlation-consistent basis sets, such as aug-cc-pVTZ, or Pople-style basis sets like 6-311+G(3df,3pd), is advised.

Vibrational Frequency Calculations

Once the optimized geometry is obtained, the vibrational frequencies should be calculated.

-

Methodology: The calculations should be performed at the same level of theory as the geometry optimization. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

Analysis: The calculated vibrational modes should be visualized and analyzed to provide definitive assignments for the experimental infrared spectrum, particularly for the stretching and bending modes associated with the F-O-Cl linkage.

Bonding and Electronic Structure Analysis

To gain a deeper understanding of the nature of the F-O-Cl bond, several analytical techniques should be applied.

-

Natural Bond Orbital (NBO) Analysis: This method provides insights into the charge distribution on each atom, the hybridization of the atomic orbitals forming the bonds, and the extent of bond polarization.

-

Atoms in Molecules (AIM) Theory: AIM analysis of the calculated electron density can characterize the nature of the chemical bonds (covalent vs. ionic) based on the topological properties at the bond critical points.

-

Bond Dissociation Energy (BDE): The strength of the F-O and O-Cl bonds can be quantified by calculating the energy required for their homolytic cleavage. This is a critical parameter for understanding the molecule's thermal stability.

Anticipated Theoretical Data

Based on the proposed computational protocols, the following tables outline the expected quantitative data that a thorough theoretical study would generate.

Table 2: Predicted Geometric and Bonding Parameters for the F-O-Cl Linkage in FClO4

| Parameter | Computational Method | Predicted Value |

| Bond Length (Å) | ||

| r(F-O) | CCSD(T)/aug-cc-pVTZ | To be determined |

| r(O-Cl) | CCSD(T)/aug-cc-pVTZ | To be determined |

| Bond Angle (°) | ||

| ∠(F-O-Cl) | CCSD(T)/aug-cc-pVTZ | To be determined |

| NBO Atomic Charges (e) | ||

| Charge on F | B3LYP/6-311+G(3df,3pd) | To be determined |

| Charge on O (in F-O-Cl) | B3LYP/6-311+G(3df,3pd) | To be determined |

| Charge on Cl | B3LYP/6-311+G(3df,3pd) | To be determined |

| Bond Dissociation Energy (kcal/mol) | ||

| BDE (F-O) | G4 Theory | To be determined |

| BDE (O-Cl) | G4 Theory | To be determined |

Visualization of the Theoretical Workflow

The logical progression of a computational investigation into the F-O-Cl bond of FClO4 is depicted in the following diagram.

Caption: A flowchart illustrating the typical workflow for a theoretical study of the F-O-Cl bond.

Conclusion

The F-O-Cl linkage in this compound represents a significant challenge to both experimental and theoretical chemists. While experimental data is sparse, modern computational chemistry offers a powerful and safe avenue for a detailed investigation of this molecule. This guide has outlined the standard protocols and expected outcomes of such a theoretical study. The data generated from these computational experiments would provide invaluable insights into the fundamental nature of the F-O-Cl bond, contributing to a better understanding of the chemistry of energetic materials and highly reactive species. There is a clear need for dedicated theoretical work in this area to fill the existing knowledge gap.

Initial Observations on the Instability of Fluorine Perchlorate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Fluorine perchlorate (B79767) (FClO₄) is an extremely unstable and dangerously explosive compound. The information provided herein is for informational purposes only and should not be used to attempt the synthesis or handling of this material without extensive expertise in handling highly energetic and explosive compounds, and the use of specialized personal protective equipment and facilities.

Executive Summary

Fluorine perchlorate (FClO₄), also known as perchloryl hypofluorite, is a chemical compound of fluorine, chlorine, and oxygen. It is an extremely unstable gas that is prone to spontaneous and violent decomposition.[1] Initial observations and subsequent studies have consistently highlighted its hazardous nature, making it a subject of interest primarily for understanding the limits of chemical stability and for theoretical studies of high-energy materials. This document provides a summary of the initial observations of its instability, available physical and chemical data, conceptual synthesis and handling protocols, and visual representations of its decomposition pathway and experimental workflow.

Physicochemical and Instability Data

Table 1: Physicochemical and Qualitative Instability Data for this compound

| Property | Value/Observation | Citation(s) |

| Molecular Formula | FClO₄ | [1] |

| Melting Point | -167.3 °C | [1] |

| Boiling Point | -15.9 °C | [1] |

| Appearance | Colorless gas | [1] |

| Odor | Pungent, acrid | [1] |

| Thermal Stability | Explodes on the slightest provocation, including on melting and distilling. | [1] |

| Shock Sensitivity | Extremely sensitive; explodes on contact with rough surfaces. | [1] |

| Friction Sensitivity | Explodes on contact with materials like dust and grease. | [1] |

| Compatibility | Explodes on contact with reducing agents, such as organic compounds. | [1] |

| General Instability | Known to explode spontaneously. | [1] |

Experimental Protocols

The synthesis of this compound is a hazardous procedure that should only be attempted by experienced researchers in appropriately equipped laboratories. Two primary synthesis methods have been reported.

Synthesis from Fluorine and Perchloric Acid (Rohrback and Cady, 1947)

The first reported synthesis of this compound was achieved by passing fluorine gas over cold 72% aqueous perchloric acid in a platinum apparatus.[2]

Reaction: F₂ + HClO₄ → FClO₄ + HF[1]

Conceptual Protocol:

-

A stream of fluorine gas is passed through a reaction vessel containing a cold solution of 72% perchloric acid.

-

The reaction is typically carried out in an apparatus constructed from materials resistant to both fluorine and perchloric acid, such as platinum or a passivated metal alloy.

-

The gaseous products, including this compound and hydrogen fluoride, are passed through a cold trap to condense the this compound.

-

Extreme caution is necessary due to the highly explosive nature of the product.

Synthesis by Thermal Decomposition of Tetrafluoroammonium (B1232272) Perchlorate

A method reported to yield very pure this compound involves the thermal decomposition of tetrafluoroammonium perchlorate (NF₄ClO₄). This method is noted to produce a product that may be manipulated and frozen without explosion.[1]

Reaction: NF₄ClO₄ → NF₃ + FClO₄[1]

Conceptual Protocol:

-

Tetrafluoroammonium perchlorate is carefully heated in a controlled environment.

-

The decomposition yields gaseous nitrogen trifluoride and this compound.

-

The products are collected and separated, likely through fractional condensation.

Visualizing Instability and Processes

To better understand the hazardous nature of this compound and the necessary precautions for its study, the following diagrams illustrate its conceptual decomposition pathway and a generalized experimental workflow for handling such energetic materials.

Caption: Conceptual decomposition pathway of this compound.

Caption: Generalized workflow for the synthesis and analysis of highly energetic materials.

Core Instability Observations

The extreme instability of this compound is attributed to the presence of a very sensitive O-F single bond and the high positive oxidation state of chlorine (+7).[1] This combination makes the molecule highly susceptible to decomposition, which can be triggered by minimal energy input.

Initial and subsequent observations have noted that explosions can be initiated by:

-

Thermal Shock: Rapid changes in temperature, including melting and freezing.[1]

-

Mechanical Shock: Contact with rough surfaces or physical impact.[1]

-

Chemical Incompatibility: Contact with reducing agents, organic materials, dust, and grease.[1]

The decomposition of this compound is expected to produce a variety of hazardous substances, including oxygen halides and interhalogen compounds.[1]

Conclusion

This compound remains a compound of significant academic interest due to its extreme instability, which pushes the boundaries of our understanding of chemical bonding and energetic materials. The initial observations of its explosive nature have been consistently confirmed, and the lack of comprehensive quantitative stability data in open literature underscores the immense hazards associated with its handling. Any future research involving this or similar materials must be approached with the utmost caution, adhering to stringent safety protocols and utilizing specialized facilities.

References

Pioneering Synthesis of Fluorine Perchlorate: A Technical Retrospective of Rohrback and Cady's 1947 Report

A foundational pillar in the field of energetic materials, the first successful synthesis of the highly reactive and unstable compound, fluorine perchlorate (B79767) (FClO₄), was reported in 1947 by Gilson H. Rohrback and George H. Cady. Their work, published in the Journal of the American Chemical Society, detailed a novel method involving the direct fluorination of aqueous perchloric acid. This technical guide revisits their seminal research, presenting the available quantitative data, a detailed experimental protocol based on their report, and a visualization of the experimental workflow.

Fluorine perchlorate is a powerful oxidizing agent with significant implications for propellant systems and chemical synthesis. However, its extreme instability and hazardous nature necessitate a thorough understanding of its synthesis and properties. The work of Rohrback and Cady provided the initial framework for handling and characterizing this unique compound.

Quantitative Data Summary

The original report by Rohrback and Cady provided key physical properties of the newly synthesized this compound. These findings are summarized in the table below.

| Property | Value | Notes |

| Melting Point | -167.3 °C | The compound is a solid at liquid nitrogen temperatures. |

| Boiling Point | -15.9 °C | Measured at a pressure of 755 mm Hg. |

| Vapor Pressure | > 1 atm at room temp. | The compound is a gas at ambient conditions. |

| Appearance | Colorless | Observed in both liquid and solid states. |

Table 1: Physical Properties of this compound

Experimental Protocol

The synthesis of this compound, as described by Rohrback and Cady, involves the carefully controlled reaction of elemental fluorine with concentrated perchloric acid. The following protocol is based on their published methodology.

Materials:

-

72% Aqueous Perchloric Acid (HClO₄)

-

Elemental Fluorine (F₂)

-

Apparatus constructed from a fluorine-resistant material (e.g., nickel or Monel)

Procedure:

-

Apparatus Setup: A reaction vessel, designed to withstand the corrosive nature of both fluorine and perchloric acid, is charged with 72% aqueous perchloric acid. The vessel is equipped with a gas inlet for fluorine, a gas outlet, and a cooling system to maintain a low reaction temperature.

-

Reaction Initiation: A stream of fluorine gas is passed over the surface of the chilled perchloric acid solution. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product and to minimize the risk of explosion.

-

Product Collection: The gaseous effluent from the reaction vessel, containing this compound, unreacted fluorine, and other byproducts, is passed through a series of cold traps. The first trap, cooled to a temperature sufficient to condense the this compound (boiling point -15.9 °C), collects the product. Subsequent traps, cooled to lower temperatures (e.g., with liquid nitrogen), can be used to trap more volatile components.

-

Purification (as inferred): While the original paper does not detail a specific purification method, fractional condensation or distillation at low temperatures would be a plausible technique to separate this compound from byproducts such as oxygen difluoride and unreacted fluorine.

Caution: this compound is described as being dangerously unstable and prone to explosion upon contact with organic materials, rough surfaces, or upon sudden changes in temperature or pressure. Extreme caution and specialized equipment are mandatory for any attempt to replicate this synthesis.

Experimental Workflow

The logical flow of the synthesis and collection process as described by Rohrback and Cady can be visualized as follows:

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Electrophilic Nature of Fluorine Perchlorate (B79767)

Disclaimer: Fluorine perchlorate (FOClO₃) is an exceptionally unstable and dangerously explosive compound.[1] Its handling requires specialized equipment and extreme caution. This document is for informational purposes only and does not constitute a recommendation for its use. Modern, safer electrophilic fluorinating agents are available and should be used in its place.[2][3]

Executive Summary

This compound (FOClO₃), also known as perchloryl hypofluorite, is a highly reactive and explosive gas with the rare distinction of containing an O-F bond.[1] Its significance in chemistry lies in the pronounced electrophilic character of its fluorine atom, a direct consequence of the extreme electron-withdrawing nature of the perchlorate group (-ClO₃). This guide delves into the core principles governing its electrophilic nature, supported by synthesis protocols, quantitative data, and reaction mechanisms. We will explore the structural basis for its reactivity, detail its synthesis, and present its reactions as an electrophilic fluorinating agent, while underscoring the severe safety hazards associated with its handling.

The Core of Electrophilicity: Bond Polarity and Structure

The electrophilic nature of this compound is not intuitive, given that fluorine is the most electronegative element. The key lies in its molecular structure, FO-ClO₃, where the fluorine atom is bonded to an oxygen atom, which is in turn bonded to the highly electronegative perchlorate group.[1] The perchlorate moiety is one of the strongest electron-withdrawing groups, which inductively polarizes the O-F bond, leaving the fluorine atom electron-deficient and thus, highly electrophilic. The oxygen atom bonded to fluorine exists in a rare 0 oxidation state.[1]

Synthesis and Experimental Protocols

The synthesis of this compound is hazardous and should only be attempted by experienced chemists with appropriate safety measures. Several methods have been reported, each carrying significant risk.

Synthesis from Fluorine and Perchloric Acid

One of the earliest reported methods involves the direct fluorination of aqueous perchloric acid.[1]

Experimental Protocol:

-

Apparatus: The reaction must be conducted in a platinum apparatus designed for handling highly corrosive and explosive gases. All operations must be performed in a designated fume hood suitable for explosive materials.

-

Reagents: Elemental fluorine (F₂), 72% aqueous perchloric acid (HClO₄).

-

Procedure: A stream of fluorine gas is passed over cold (typically below room temperature) 72% aqueous perchloric acid. The product, this compound, is a gas at room temperature and must be condensed and collected in a cold trap cooled with liquid nitrogen.

-

Equation: F₂ + HClO₄ → FClO₄ + HF[1]

-

Caution: This reaction is extremely dangerous. The product, FClO₄, is prone to explosive decomposition from contact with rough surfaces, organic materials (like grease), or upon changes in temperature.

Alternative Synthesis Methods

-

Thermal Decomposition: The thermal decomposition of tetrafluoroammonium (B1232272) perchlorate (NF₄ClO₄) is reported to yield very pure this compound that can be handled with fewer spontaneous explosions.[1]

-

NF₄ClO₄ → NF₃ + FClO₄

-

-

From Perchlorate Salts: A patented method describes the reaction of elemental fluorine with an alkali metal perchlorate in a liquid moderator such as water or lower alkanols.[4]

Data Presentation: Physicochemical and Spectroscopic Properties

Quantitative data for this compound is scarce due to its instability. The following table summarizes known values.

| Property | Value | Reference(s) |

| Molecular Formula | FClO₄ | [1] |

| Molecular Weight | 118.45 g/mol | |

| Appearance | Colorless gas | |

| Odor | Pungent, acrid | |

| Melting Point | -167.3 °C | [1] |

| Boiling Point | -15.9 °C (at 755 torr) | |

| Enthalpy of Formation | 9 kcal/mol (ΔfH⦵₂₉₈) | [1] |

| ¹⁹F NMR Chemical Shift | -225.9 ppm (relative to CCl₃F, 50% solution in Freon-11) | [5] |

Electrophilic Reactivity and Mechanisms

FClO₄ acts as a potent electrophilic fluorinating agent, capable of transferring an "F⁺" equivalent to nucleophiles. Its high reactivity is coupled with a lack of selectivity and extreme danger.

Reaction with Alkenes

This compound can react with unsaturated systems. For example, its reaction with tetrafluoroethylene (B6358150) suggests an addition mechanism.[1]

-

Reaction: CF₂=CF₂ + FOClO₃ → CF₃CF₂OClO₃

-

Mechanism: The electrophilic fluorine atom of FClO₄ attacks the π-bond of the alkene, forming a carbocation intermediate. This intermediate is then captured by the perchlorate anion (⁻OClO₃). While the original report suggests the possibility of a radical addition, an electrophilic pathway is highly plausible given the molecule's electronic structure.[1]

Reaction with Iodide

As a strong oxidant, FClO₄ readily reacts with reducing agents like the iodide ion.[1]

-

Reaction: FOClO₃ + 2I⁻ → ClO₄⁻ + F⁻ + I₂

Safety and Handling Protocols

The extreme and unpredictable explosive nature of this compound cannot be overstated.

-

Explosion Hazard: It can detonate on contact with reducing agents, organic compounds, dust, or even rough surfaces.[1] The solid is known to explode upon melting.

-

Toxicity: It is described as a pungent gas that attacks the lungs even in trace amounts.

-

Handling:

-

NEVER work with this compound alone.

-

All operations must be conducted behind explosion-proof shields in a specially designated fume hood.

-

Use only compatible materials (e.g., platinum, certain fluorinated polymers). Avoid all organic materials, including greases and common plastics.

-

Personal Protective Equipment (PPE) must include a face shield, heavy-duty gloves (materials should be carefully vetted for compatibility), and a fire-retardant lab coat over an acid-resistant apron.[6][7]

-

Quantities should be kept to the absolute minimum required.

-

Disposal must be handled by explosive ordnance disposal professionals. Do not attempt to neutralize or dispose of it through standard laboratory waste channels.

-

Conclusion

This compound, FOClO₃, is a textbook example of how molecular structure dictates reactivity. The powerful inductive effect of the perchlorate group overcomes the inherent high electronegativity of fluorine, creating a potent electrophilic fluorinating agent. However, its utility is virtually nullified by its extreme instability and hazardous nature. For professionals in drug development and organic synthesis, the study of this compound serves as a fundamental lesson in electronic effects, while its practical application is superseded by modern, stable, and selective N-F electrophilic fluorinating reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).[2][3]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. US3639102A - Method of preparing this compound - Google Patents [patents.google.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Perchloric acid guidelines | Faculty of Science [uottawa.ca]

- 7. safety.fsu.edu [safety.fsu.edu]

A Comprehensive Technical Guide to Fluorine Perchlorate (FOClO₃)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Fluorine perchlorate (B79767) is an extremely unstable and dangerously explosive compound. The information provided herein is for academic and research purposes only. Attempting to synthesize or handle this substance requires expert knowledge and specialized equipment. Extreme caution is advised.

Nomenclature and Identification

Fluorine perchlorate is a rarely encountered inorganic compound with a unique chemical structure and high reactivity. Proper identification is crucial for safety and research accuracy.

| Identifier | Value |

| CAS Number | 10049-03-3[1] |

| IUPAC Name | Perchloryl hypofluorite[1] |

| Synonyms | This compound, Chlorine tetroxyfluoride, Chlorine fluoride (B91410) oxide (ClO₄F) |

| Chemical Formula | FClO₄ or FOClO₃[1] |

Physicochemical Properties

The quantitative properties of this compound highlight its volatile and energetic nature.

| Property | Value |

| Molecular Weight | 118.45 g/mol [2] |

| Appearance | Colorless gas with a penetrating odor[1] |

| Melting Point | -167.3 °C[1] |

| Boiling Point | -16 °C[1] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | +9 kcal/mol[1] |

Experimental Protocols for Synthesis

Synthesis from Fluorine and Perchloric Acid

This method was first reported by Rohrback and Cady in 1947.[1][3] It involves the direct fluorination of aqueous perchloric acid.

Overall Reaction: F₂ + HClO₄ → FClO₄ + HF[1]

General Procedure: The synthesis is conducted by passing fluorine gas over cold, concentrated (typically 60-72%) aqueous perchloric acid.[4] The reaction is highly exothermic and produces the dangerously explosive this compound gas, which must be handled with extreme care in a specialized apparatus, likely constructed from materials resistant to both fluorine and perchloric acid, such as platinum or nickel alloys.

Thermal Decomposition of Tetrafluoroammonium (B1232272) Perchlorate

This method is reported to yield very pure this compound that can be manipulated and frozen without explosion.[1]

Overall Reaction: NF₄ClO₄ → NF₃ + FClO₄[1]

General Procedure: The thermal decomposition of tetrafluoroammonium perchlorate (NF₄ClO₄) is performed under controlled heating. The resulting gaseous products, nitrogen trifluoride (NF₃) and this compound (FClO₄), would then be separated, likely through fractional condensation.

Chemical Reactivity and Hazards

This compound is a powerful oxidizing agent and is highly unpredictable. Its hazardous nature stems from the weak O-F bond and the +7 oxidation state of the chlorine atom.[1]

-

Explosive Instability: It is an extremely unstable gas that can explode spontaneously.[1] Detonation can be triggered by contact with small amounts of reducing agents, organic compounds, dust, or even rough surfaces.

-

Strong Oxidizer: It reacts vigorously with reducing agents. For instance, it oxidizes iodide ions to iodine.[1]

-

Reaction with Iodide: FOClO₃ + 2I⁻ → ClO₄⁻ + F⁻ + I₂

-

-

Reactions with Organic Compounds: It reacts explosively with many organic materials. Its reaction with tetrafluoroethylene (B6358150) is an example of an addition reaction.[1]

-

Reaction with Tetrafluoroethylene: CF₂=CF₂ + FOClO₃ → CF₃CF₂OClO₃

-

Mandatory Visualizations

Synthesis Workflows

Caption: Fluorination of Perchloric Acid Synthesis Workflow.

Caption: Thermal Decomposition Synthesis Workflow.

Logical Relationship: Hazards and Incompatibilities

Caption: Hazards and Incompatibilities of this compound.

References